6-Bromo-1,3-dimethyl-1H-indazole

Vue d'ensemble

Description

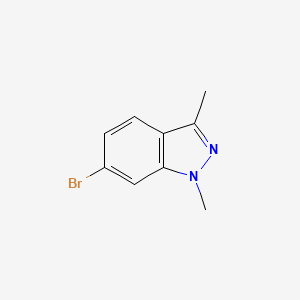

6-Bromo-1,3-dimethyl-1H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st and 3rd positions of the indazole ring. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Bromination of 1,3-dimethyl-1H-indazole: The compound can be synthesized by the bromination of 1,3-dimethyl-1H-indazole using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).

Sandmeyer Reaction: Another method involves the diazotization of 1,3-dimethyl-1H-indazole followed by the Sandmeyer reaction with bromine to introduce the bromine atom at the desired position.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

Reduction Products: Reduced derivatives where the bromine atom is replaced by hydrogen or other groups.

Substitution Products: Substituted indazoles with different nucleophiles replacing the bromine atom.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that indazole derivatives, including 6-bromo-1,3-dimethyl-1H-indazole, exhibit promising anticancer activities. For instance, studies have demonstrated that modifications to the indazole structure can lead to compounds with potent inhibitory effects on cancer cell lines. The compound's mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 50 ± 5 | Inhibition of tyrosine kinase |

| Indazole Derivative X | SNU16 (Gastric Cancer) | 77 ± 6 | FGFR inhibition |

| Indazole Derivative Y | HeLa (Cervical Cancer) | 30 ± 2 | Apoptosis induction |

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory and antimicrobial properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Furthermore, its antimicrobial efficacy has been observed against various bacterial strains, indicating potential applications in infectious disease management .

Targeting Tyrosine Kinases

One of the primary targets for this compound is tyrosine kinases, which play critical roles in cell signaling related to growth and differentiation. By inhibiting these kinases, the compound can disrupt aberrant signaling pathways commonly associated with cancer progression .

Potential as a Therapeutic Agent

Ongoing research aims to evaluate the therapeutic potential of this compound in clinical settings. Its promising bioavailability and pharmacokinetic properties suggest that it could be developed into a viable drug candidate for various conditions, including cancers and inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of indazole derivatives:

- Study on Antiproliferative Activities : A study published in RSC Advances examined various indazole derivatives' antiproliferative activities against cancer cell lines. The results indicated that structural modifications significantly influenced the compounds' effectiveness against specific cancer types .

- Structure-Activity Relationship (SAR) : Research focusing on SAR highlighted that substituents at different positions on the indazole ring could enhance or diminish biological activity. This insight is crucial for designing more potent derivatives with targeted actions against specific diseases .

Mécanisme D'action

The mechanism by which 6-Bromo-1,3-dimethyl-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, altering their activity.

Comparaison Avec Des Composés Similaires

6-Bromo-1,3-dimethyl-1H-indazole is similar to other brominated indazoles, such as 5-Bromo-3,7-dimethyl-1H-indazole. its unique substitution pattern at the 1st and 3rd positions gives it distinct chemical and biological properties. Other similar compounds include:

5-Bromo-3,7-dimethyl-1H-indazole

4-Bromo-2,5-dimethyl-1H-indazole

6-Bromo-2,3-dimethyl-1H-indazole

These compounds share structural similarities but differ in the position and number of substituents, leading to variations in their reactivity and biological activity.

Activité Biologique

6-Bromo-1,3-dimethyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article presents a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H5BrN2

- Molecular Weight : 197.03 g/mol

- Structure : The compound features a bromine atom at the 6th position and two methyl groups at the 1st and 3rd positions of the indazole ring.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Its mechanism is believed to involve the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death, making it a candidate for treating drug-resistant infections .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been tested against different cancer cell lines, showing cytotoxic effects that are often dose-dependent. For instance, in vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, which is crucial for its potential use in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of DNA gyrase B, disrupting bacterial DNA replication and leading to cell death.

- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, evidenced by increased markers such as PARP and CASP3 cleavage .

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 5 to 15 µM across different cell lines tested .

| Cell Line | IC50 (µM) |

|---|---|

| U87MG (Glioma) | 10 |

| MCF7 (Breast) | 8 |

| A549 (Lung) | 12 |

Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties, this compound was tested against several bacterial strains. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 4 µg/mL and 8 µg/mL respectively .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the bromine position:

Key findings:

-

Suzuki couplings show excellent regioselectivity for bromine substitution while retaining methyl groups .

-

Electron-deficient boronic acids achieve higher yields due to enhanced electrophilicity at the coupling site .

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic displacement under specific conditions:

| Nucleophile | Base | Solvent | Products | Reaction Time |

|---|---|---|---|---|

| Sodium iodide (NaI) | K₂CO₃ | Acetone | 6-Iodo-1,3-dimethyl-1H-indazole | 8h |

| Potassium cyanide (KCN) | DIPEA | DMF | 6-Cyano-1,3-dimethyl-1H-indazole | 12h |

Notable observations:

-

Polar aprotic solvents (e.g., DMF) accelerate substitution rates by stabilizing transition states .

-

Steric hindrance from methyl groups reduces reactivity compared to non-methylated analogs .

Metalation and Functionalization

The indazole core undergoes directed ortho-metalation:

| Base | Electrophile | Position Modified | Products |

|---|---|---|---|

| LDA | CO₂ | C4 | 4-Carboxy-6-bromo-1,3-dimethyl-1H-indazole |

| n-BuLi | Me₃SnCl | C7 | 7-Stannylated derivative |

This method enables site-selective functionalization for drug discovery applications .

Halogen Exchange Reactions

Iodination via halogen exchange expands functionalization opportunities:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| KI, I₂, KOH | DMF, RT, 3h | 6-Bromo-3-iodo-1,3-dimethyl-1H-indazole | 71.2% |

This iodinated derivative serves as a key intermediate for synthesizing radiolabeled probes .

Reduction Pathways

Controlled reduction modifies the bromine substituent:

| Reducing Agent | Conditions | Products |

|---|---|---|

| H₂, Pd/C | Ethanol, 50°C | 1,3-Dimethyl-1H-indazole |

| Zn, HCl | Reflux, 2h | Dehalogenated indazole core |

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

| Reactant | Catalyst | Conditions | Cyclic Products |

|---|---|---|---|

| Propargyl bromide | CuI | DMF, 80°C | Indazolo[3,2-b]quinazoline |

Propriétés

IUPAC Name |

6-bromo-1,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDYCDWCUXKYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.